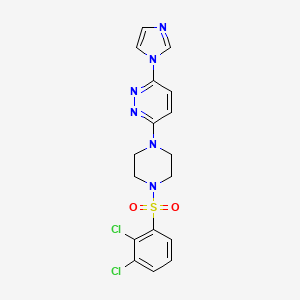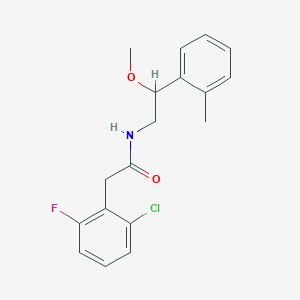
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves the inhibition of BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide are primarily related to its inhibition of BTK. This inhibition leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also suggested that this compound may have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide in lab experiments include its selectivity for BTK and its potential therapeutic benefits in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
For research on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide include exploring its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research may also focus on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies may also investigate the potential toxicity of this compound and its safety profile in various applications.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves a series of chemical reactions, starting with the reaction of 2-chloro-6-fluoroaniline with 2-bromoethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with o-toluidine in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
The scientific research application of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is primarily focused on its potential therapeutic applications. As a selective inhibitor of BTK, this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also been conducted on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAHEFJJARWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

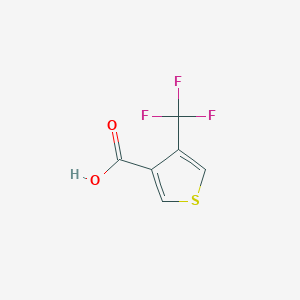
![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)
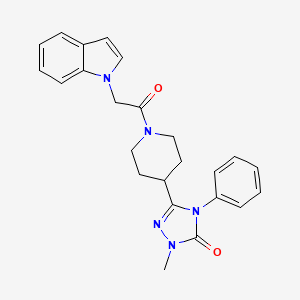

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
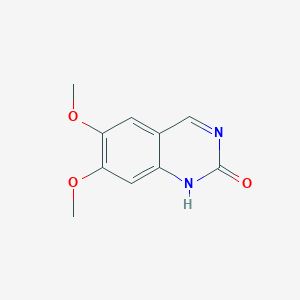

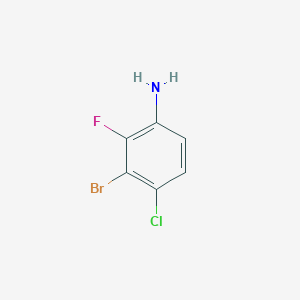
![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
